![molecular formula C9H13N B008800 2-Ethynyl-1-azabicyclo[2.2.2]octane CAS No. 106824-77-5](/img/structure/B8800.png)
2-Ethynyl-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-1-azabicyclo[2.2.2]octane, commonly known as EBIO, is a synthetic organic compound with a bicyclic structure. It is a potent activator of small-conductance Ca2+-activated K+ channels (SK channels), which are present in a variety of cells in the body. SK channels play a crucial role in regulating the electrical activity of cells, and their dysfunction has been linked to several diseases, including epilepsy, Parkinson's disease, and schizophrenia.
Mechanism Of Action
EBIO exerts its effects by activating SK channels, which are present in a variety of cells in the body, including neurons, smooth muscle cells, and immune cells. SK channels play a crucial role in regulating the electrical activity of cells, and their activation leads to hyperpolarization of the cell membrane, which reduces the excitability of the cell. This can have a variety of effects, depending on the cell type, and may explain the diverse therapeutic effects of EBIO.
Biochemical And Physiological Effects
EBIO has been shown to have a variety of biochemical and physiological effects, depending on the cell type and the specific SK channel subtype that is activated. In neurons, for example, EBIO has been shown to enhance synaptic transmission and reduce excitability, which may underlie its anticonvulsant effects. In smooth muscle cells, EBIO has been shown to reduce contractility, which may underlie its potential therapeutic effects in cardiovascular disease. Additionally, EBIO has been shown to have immunomodulatory effects, and has been proposed as a potential treatment for autoimmune diseases.
Advantages And Limitations For Lab Experiments
EBIO has several advantages as a research tool, including its high potency and selectivity for SK channels, and its ability to activate SK channels in a variety of cell types. Additionally, EBIO is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use, including its potential off-target effects, and the fact that its effects may be dependent on the specific SK channel subtype that is activated.
Future Directions
There are several potential future directions for research on EBIO. One area of interest is the development of more selective SK channel activators, which may have fewer off-target effects and greater therapeutic potential. Additionally, the therapeutic potential of EBIO in a variety of diseases, including Parkinson's disease, epilepsy, and schizophrenia, warrants further investigation. Finally, the immunomodulatory effects of EBIO suggest that it may have potential as a treatment for autoimmune diseases, and this area of research is also worth exploring.
Synthesis Methods
EBIO can be synthesized using a variety of methods, including the reaction of 2-azabicyclo[2.2.2]oct-5-ene with propargyl bromide in the presence of a base, or the reaction of 2-azabicyclo[2.2.2]oct-5-ene with propargyl alcohol in the presence of a catalyst. Both methods yield high purity EBIO, which can be further purified using standard chromatographic techniques.
Scientific Research Applications
EBIO has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been shown to have anticonvulsant properties in animal models of epilepsy, and has been proposed as a potential treatment for Parkinson's disease, due to its ability to enhance dopamine release in the brain. Additionally, EBIO has been shown to have neuroprotective effects in models of ischemic stroke, and has been proposed as a potential treatment for schizophrenia.
properties
CAS RN |
106824-77-5 |
|---|---|
Product Name |
2-Ethynyl-1-azabicyclo[2.2.2]octane |
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-9H,3-7H2 |
InChI Key |
GUSRYUMCWSHGIP-UHFFFAOYSA-N |
SMILES |
C#CC1CC2CCN1CC2 |
Canonical SMILES |
C#CC1CC2CCN1CC2 |
synonyms |
1-Azabicyclo[2.2.2]octane, 2-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




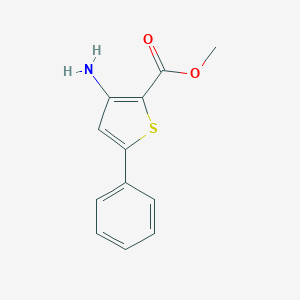
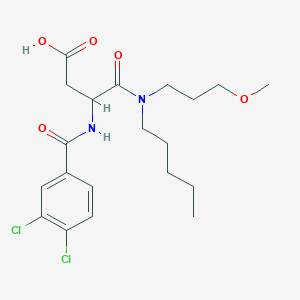
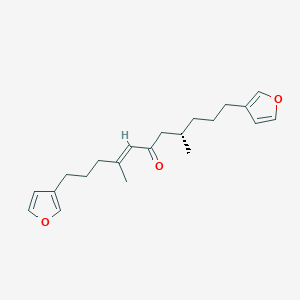

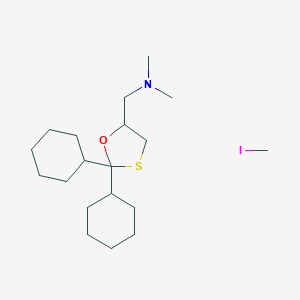
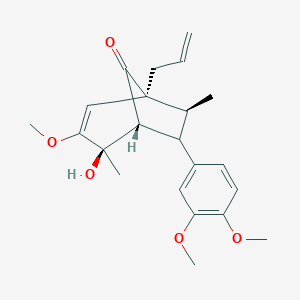
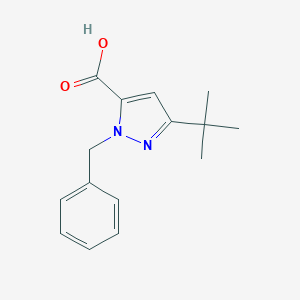
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
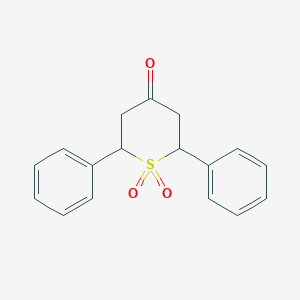

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

